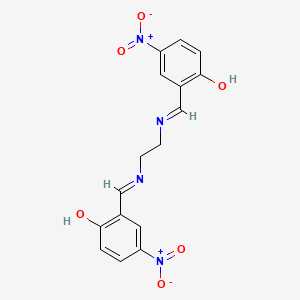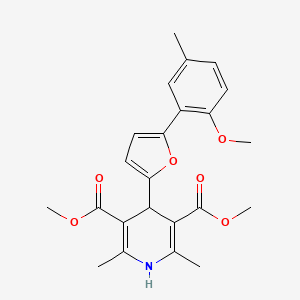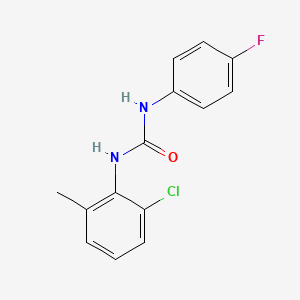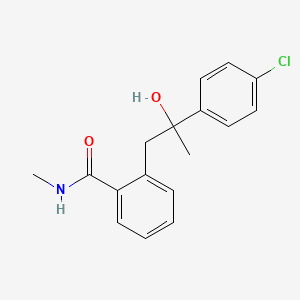
2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes multiple nitro and hydroxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide typically involves multi-step organic reactions. The process begins with the nitration of benzene derivatives to introduce nitro groups. Subsequent steps include the formation of amide bonds and the introduction of hydroxy groups through hydroxylation reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions.
化学反応の分析
Types of Reactions
2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The presence of nitro and hydroxy groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-N-(2-aminophenyl)-5-nitrobenzamide
- 2-Hydroxy-N-(2-((2-hydroxybenzoyl)amino)phenyl)-5-nitrobenzamide
- 2-Hydroxy-N-(2-((2-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide
Comparison
Compared to similar compounds, 2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide is unique due to the presence of both hydroxy and nitro groups on the benzamide structure. This combination enhances its reactivity and potential for diverse chemical transformations. Additionally, the specific arrangement of functional groups contributes to its distinct biological activity and potential therapeutic applications.
特性
CAS番号 |
882865-04-5 |
|---|---|
分子式 |
C20H14N4O8 |
分子量 |
438.3 g/mol |
IUPAC名 |
2-hydroxy-N-[2-[(2-hydroxy-5-nitrobenzoyl)amino]phenyl]-5-nitrobenzamide |
InChI |
InChI=1S/C20H14N4O8/c25-17-7-5-11(23(29)30)9-13(17)19(27)21-15-3-1-2-4-16(15)22-20(28)14-10-12(24(31)32)6-8-18(14)26/h1-10,25-26H,(H,21,27)(H,22,28) |
InChIキー |
HHPWDMRSBFHFEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


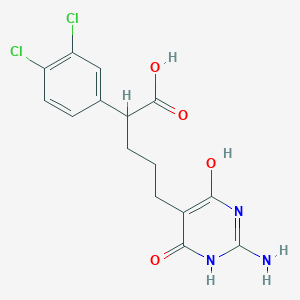

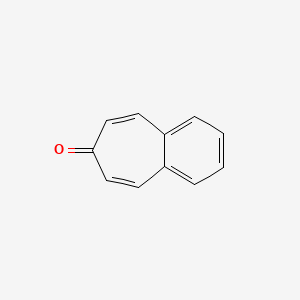
![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)

